Fmoc-D-Lys(pentynoyl)-OH

Peptide Therapeutics Protease Resistance D-Amino Acids

Fmoc-D-Lys(pentynoyl)-OH solves the challenge of heterogeneous ADC conjugation by providing a site-specific alkyne handle. • Achieves >95% CuAAC conjugation yield with defined DAR ratios. • D-lysine scaffold resists proteolysis, extending peptide half-life in plasma. • Pentynoyl spacer balances conjugation accessibility with minimal folding interference. Ideal for peptide imaging agents, ADC payloads, and biomaterial surface functionalization.

Molecular Formula C26H28N2O5
Molecular Weight 448.5 g/mol
Cat. No. B8147804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(pentynoyl)-OH
Molecular FormulaC26H28N2O5
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m1/s1
InChIKeyZEXYNDUFTOOVKN-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys(pentynoyl)-OH Overview


Fmoc-D-Lys(pentynoyl)-OH (CAS: 2576508-18-2; molecular formula: C26H28N2O5; molecular weight: 448.51 g/mol) is an alkyne-functionalized, Fmoc-protected D-lysine derivative . The compound incorporates a pentynoyl moiety at the Nε position of the lysine side chain, introducing a terminal alkyne group while retaining the Nα-Fmoc protection essential for standard Fmoc-based solid-phase peptide synthesis (SPPS) . This architecture enables site-specific incorporation of D-lysine residues bearing bioorthogonal alkyne handles into synthetic peptides, facilitating downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for conjugation to fluorophores, affinity tags, cytotoxic payloads, or biomaterial scaffolds .

Fmoc-SPPS compatible building block for peptide synthesis
Terminal alkyne for bioorthogonal click chemistry (CuAAC/SPAAC)
D-lysine stereochemistry for protease resistance studies

Why Fmoc-D-Lys(pentynoyl)-OH Cannot Be Replaced


Substituting Fmoc-D-Lys(pentynoyl)-OH with alternative lysine derivatives introduces critical functional and stereochemical incompatibilities. The L-enantiomer, Fmoc-L-Lys(pentynoyl)-OH, yields peptides with opposite chirality at the lysine position, fundamentally altering secondary structure propensity and proteolytic susceptibility . Non-alkyne-bearing D-lysine analogs, such as Fmoc-D-Lys(Boc)-OH or Fmoc-D-Lys(Dde)-OH, lack the terminal alkyne required for bioorthogonal conjugation, rendering downstream click chemistry workflows inoperative . Alkyne-modified L-lysine derivatives with shorter linkers (e.g., Fmoc-L-propargylglycine) exhibit distinct spatial presentation of the alkyne moiety and different steric constraints during CuAAC reactions. The pentynoyl spacer length (five-carbon chain terminating in a terminal alkyne) in Fmoc-D-Lys(pentynoyl)-OH specifically positions the reactive handle at a distance from the peptide backbone that balances conjugation accessibility with minimal interference to peptide folding .

L-enantiomer Inverts peptide chirality, may alter secondary structure and proteolytic susceptibility.
Non-alkyne analogs Lack terminal alkyne; eliminate CuAAC/SPAAC conjugation capability.
Shorter alkynyl linkers May restrict steric accessibility and reduce click reaction kinetics.

Quantitative Evidence: Fmoc-D-Lys(pentynoyl)-OH


D-Amino Acid Protease Resistance

Peptides incorporating D-amino acids exhibit markedly reduced susceptibility to proteolytic degradation compared to their L-amino acid counterparts. In a systematic study of peptide stability, D-amino acid substitution at the P1 position reduced cleavage by trypsin-like serine proteases to below the limit of detection under conditions where L-amino acid-containing peptides were fully degraded within 60 minutes [1]. For Fmoc-D-Lys(pentynoyl)-OH, the D-configuration at the α-carbon of lysine confers stereochemical resistance to proteases that specifically recognize L-lysine residues, a property not present in the L-enantiomer Fmoc-L-Lys(pentynoyl)-OH. This stereochemical differentiation is critical for applications requiring extended peptide half-life in biological media [2].

Protease Resistance
Class-level inference
>1000-fold reduction vs L-lysine
Supports protease-stable peptide design
In vitro trypsin/chymotrypsin, pH 7.4, 37°C
Peptide Therapeutics Protease Resistance D-Amino Acids

Click Chemistry: Alkyne vs. Azide Building Blocks

The pentynoyl moiety in Fmoc-D-Lys(pentynoyl)-OH provides a terminal alkyne group with established reactivity in CuAAC click chemistry. Comparative kinetic studies of alkyne-functionalized amino acids demonstrate that the pentynoyl linker length (five-carbon chain) positions the terminal alkyne approximately 6-7 Å from the lysine Nε nitrogen, providing sufficient steric relief to achieve second-order rate constants in the range of 10-100 M⁻¹s⁻¹ under standard CuAAC conditions (CuSO₄/sodium ascorbate, RT) [1]. In contrast, the alternative azide-functionalized Fmoc-D-Lys(N₃)-OH requires reaction with alkyne-bearing partners, which may be less readily available than azide-modified fluorophores or payloads. The alkyne handle in Fmoc-D-Lys(pentynoyl)-OH demonstrates complete conversion (>95%) in model peptide conjugation reactions with azide-functionalized biotin within 2 hours at room temperature [2].

CuAAC Conversion
Cross-study comparable
>95% in 2 h, RT
Enables efficient azide-fluorophore conjugation
CuSO₄/sodium ascorbate, TBTA ligand
Click Chemistry Peptide Conjugation Bioorthogonal Chemistry

SPPS Compatibility and Purity

The utility of any Fmoc-amino acid in SPPS is directly tied to its purity and coupling efficiency. Fmoc-D-Lys(pentynoyl)-OH is commercially supplied with documented purity of ≥98% (HPLC) and molecular weight verification of 448.51 g/mol . This purity threshold ensures that each coupling step achieves high efficiency without accumulating deletion sequences that complicate purification. While direct comparative coupling efficiency data for Fmoc-D-Lys(pentynoyl)-OH versus other non-canonical Fmoc-amino acids is not published, the compound contains no functional groups known to interfere with standard HBTU/HATU activation or piperidine deprotection protocols. The pentynoyl amide linkage is stable under both 20% piperidine in DMF (Fmoc deprotection conditions) and 95% TFA cleavage cocktails (resin cleavage/side-chain deprotection), with no detectable alkyne degradation observed under these standard SPPS conditions [1].

SPPS Purity & Stability
Supporting evidence
≥98% HPLC; stable to piperidine/TFA
Supports reliable Fmoc-SPPS incorporation
20% piperidine/DMF, 95% TFA cleavage
Solid-Phase Peptide Synthesis Building Block Quality Coupling Efficiency

Fmoc-D-Lys(pentynoyl)-OH Applications


Protease-Resistant Peptide Probes for Imaging

Incorporation of Fmoc-D-Lys(pentynoyl)-OH into peptide sequences via SPPS yields D-lysine residues that confer resistance to proteolytic degradation while simultaneously providing a terminal alkyne handle for post-synthetic conjugation to azide-functionalized fluorophores (e.g., Cy5-N₃, Alexa Fluor 647-N₃). This enables the development of peptide-based imaging agents with extended circulatory half-life suitable for in vivo fluorescence imaging or PET imaging (via subsequent radiolabeling of the conjugated fluorophore). The D-configuration prevents rapid clearance mediated by endogenous proteases, a key advantage over L-lysine-based alternatives that exhibit t½ < 30 minutes in plasma [1].

Site-Specific ADC Payload Linkers via Click Chemistry

Fmoc-D-Lys(pentynoyl)-OH serves as a linker intermediate in the synthesis of site-specific ADC payloads. The alkyne functionality enables bioorthogonal conjugation to azide-modified antibody scaffolds (e.g., azido-phenylalanine-incorporated antibodies) via CuAAC or SPAAC chemistry, achieving defined drug-to-antibody ratios (DAR) with minimal heterogeneity [1]. Compared to traditional maleimide-cysteine conjugation methods that yield DAR distributions spanning 0-8 species, alkyne-azide conjugation produces predominantly a single DAR species, reducing analytical burden and improving batch-to-batch consistency. The pentynoyl spacer length provides sufficient distance from the antibody surface to prevent payload-induced aggregation while maintaining the D-lysine scaffold's compatibility with Fmoc-SPPS linker construction [2].

Peptide-Functionalized Biomaterial Surfaces

Peptides synthesized with Fmoc-D-Lys(pentynoyl)-OH can be conjugated to azide-derivatized surfaces (e.g., azide-modified gold nanoparticles, azide-functionalized PEG hydrogels, azide-silanized glass slides) with quantifiable efficiency via CuAAC click chemistry. The alkyne handle remains fully accessible post-cleavage from resin, enabling conjugation yields >95% as monitored by HPLC disappearance of the starting peptide peak [1]. This application is particularly valuable for creating peptide microarrays, SPR biosensor surfaces, and cell culture substrates where controlled peptide orientation and surface density directly impact assay sensitivity and reproducibility. The D-lysine backbone provides resistance to proteases present in cell culture media, maintaining surface functionality throughout extended culture periods.

Application
Selection Property
Validation Focus
Peptide imaging probe development
D-amino acid protease resistance + alkyne handle
Proteolytic stability in biological media
Antibody-drug conjugate research
Bioorthogonal conjugation (CuAAC/SPAAC)
Conjugation homogeneity and DAR control
Peptide-functionalized biomaterials
Alkyne click chemistry on azide-surfaces
Surface conjugation efficiency & orientation

Technical Documentation Hub

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28 linked technical documents
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